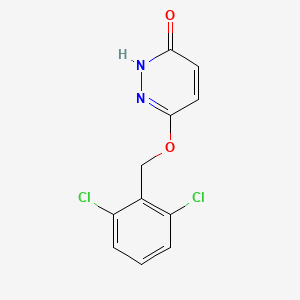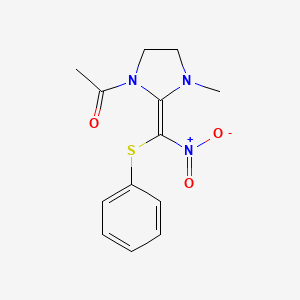
Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate: is an organic compound characterized by the presence of an allyl group, a formyl group, and a nitrophenoxy group
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate typically involves multiple steps. One common method includes the reaction of 3-formyl-4-nitrophenol with allyl chloroformate in the presence of a base such as triethylamine. The reaction is carried out under controlled temperature conditions to ensure the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
化学反应分析
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the allyl group, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the nitro group, converting it to an amino group under suitable conditions.
Substitution: Nucleophilic substitution reactions can occur at the formyl group, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas (H2) are effective.
Substitution: Nucleophiles such as amines or thiols can be used under mild conditions.
Major Products Formed:
Oxidation: Epoxides or hydroxylated derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted carbamates.
科学研究应用
Chemistry:
- Used as a building block in organic synthesis for the preparation of more complex molecules.
- Employed in the study of reaction mechanisms and kinetics.
Biology:
- Investigated for its potential as a biochemical probe due to its reactive functional groups.
- Studied for its interactions with biological macromolecules.
Medicine:
- Explored for its potential therapeutic applications, particularly in the development of new drugs.
- Evaluated for its antimicrobial and anticancer properties.
Industry:
- Utilized in the production of specialty chemicals and materials.
- Applied in the development of novel polymers and coatings.
作用机制
The mechanism of action of Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate involves its interaction with specific molecular targets. The formyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially altering their function. The nitro group can participate in redox reactions, influencing cellular oxidative stress pathways. The allyl group can undergo various chemical transformations, contributing to the compound’s reactivity and versatility.
相似化合物的比较
Similar Compounds:
Allyl (2-(3-formyl-4-aminophenoxy)ethyl)carbamate: Similar structure but with an amino group instead of a nitro group.
Allyl (2-(3-formyl-4-hydroxyphenoxy)ethyl)carbamate: Contains a hydroxyl group instead of a nitro group.
Allyl (2-(3-formyl-4-methylphenoxy)ethyl)carbamate: Features a methyl group in place of the nitro group.
Uniqueness: Allyl (2-(3-formyl-4-nitrophenoxy)ethyl)carbamate is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the formyl, nitrophenoxy, and allyl groups makes this compound a versatile intermediate in organic synthesis and a valuable tool in scientific research.
属性
分子式 |
C13H14N2O6 |
|---|---|
分子量 |
294.26 g/mol |
IUPAC 名称 |
prop-2-enyl N-[2-(3-formyl-4-nitrophenoxy)ethyl]carbamate |
InChI |
InChI=1S/C13H14N2O6/c1-2-6-21-13(17)14-5-7-20-11-3-4-12(15(18)19)10(8-11)9-16/h2-4,8-9H,1,5-7H2,(H,14,17) |
InChI 键 |
DKVRDAWYIZMDFB-UHFFFAOYSA-N |
规范 SMILES |
C=CCOC(=O)NCCOC1=CC(=C(C=C1)[N+](=O)[O-])C=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![8-{[3-(Glycylamino)-2-hydroxypropyl]amino}adenosine 5'-(dihydrogen phosphate)](/img/no-structure.png)
![exo-8-Azabicyclo[3.2.1]octan-2-ol hydrochloride](/img/structure/B12924757.png)



![N-[3-(Benzenesulfonyl)-5-chloro-1H-indol-2-yl]pyridine-4-carboxamide](/img/structure/B12924811.png)
![N-(4-(benzo[d]thiazol-2-yl)phenyl)-6,7-dimethoxyquinazolin-4-amine](/img/structure/B12924816.png)
